MK-7845

3CLPro inhibitor structure-activity relationship X-ray crystallography

Research challenge: Most 3CLPro inhibitors require CYP3A4 boosting (e.g., ritonavir), complicating preclinical PK/PD studies. MK-7845 solves this via a difluorobutyl P1 substituent interacting with His163, eliminating PK boosting while preserving nanomolar potency. • IC50: 8.7 nM (SARS-CoV-2 3CLPro); active against MERS-CoV • >6 log viral reduction in K18-hACE2 & K18-hDDP4 mouse models • Phase 1 candidate; GMP batches enable reliable research supply

Molecular Formula C24H38F2N4O6
Molecular Weight 516.6 g/mol
Cat. No. B12386714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-7845
Molecular FormulaC24H38F2N4O6
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)N1CC2CCCC2C1C(=O)NC(CCC(C)(F)F)C(=O)C(=O)NC)NC(=O)OC
InChIInChI=1S/C24H38F2N4O6/c1-23(2,3)18(29-22(35)36-6)21(34)30-12-13-8-7-9-14(13)16(30)19(32)28-15(10-11-24(4,25)26)17(31)20(33)27-5/h13-16,18H,7-12H2,1-6H3,(H,27,33)(H,28,32)(H,29,35)/t13-,14-,15-,16-,18+/m0/s1
InChIKeyDAVWSCGJIBGBHZ-IQWQSGHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK-7845: Experimental Pan-Coronavirus 3CL Protease Inhibitor


MK-7845 is an experimental, orally bioavailable, reversible covalent inhibitor of the SARS-CoV-2 main protease (3CLPro, also known as Mpro) developed by Merck & Co., Inc. [1]. The compound is characterized by a unique difluorobutyl substituent at the P1 position of the molecule, a structural feature that differentiates it from most covalent 3CLPro inhibitors—including the FDA-approved nirmatrelvir—which typically employ an amide as a glutamine mimic at this site [2]. Preclinical profiling demonstrates nanomolar in vitro potency against a panel of clinical SARS-CoV-2 subvariants and MERS-CoV, as well as promising oral in vivo efficacy in transgenic mouse models of both SARS-CoV-2 and MERS-CoV infection [3]. An acceptable projected human dose with unboosted pharmacokinetics has been reported [2]. The compound has advanced to phase 1 clinical trials .

MK-7845 Structural Differentiation


Substitution among SARS-CoV-2 3CL protease inhibitors is precluded by fundamental structural differences at the P1 position that govern target engagement, pharmacokinetic behavior, and antiviral spectrum. Most covalent 3CLPro inhibitors, including nirmatrelvir (PF-07321332, the active component of Paxlovid) and ensitrelvir, contain an amide moiety as a glutamine mimic at the P1 position [1]. In contrast, MK-7845 incorporates a difluorobutyl substituent at this critical site, which X-ray crystallographic studies confirm interacts with His163—the same residue engaged by conventional amide substituents—yet through a distinct binding modality [2]. This structural divergence has quantifiable consequences: MK-7845 achieves projected human dosing without the requirement for a CYP3A4 booster such as ritonavir, a co-administration necessity for nirmatrelvir due to its rapid oxidative metabolism [2]. Furthermore, MK-7845 demonstrates pan-coronavirus activity extending to MERS-CoV, whereas nirmatrelvir's clinically validated antiviral spectrum is confined to SARS-CoV-2 [3]. These differentiated features render cross-substitution scientifically unsound.

MK-7845 Quantitative Differentiation Evidence


P1 Substituent Differentiation

MK-7845 incorporates a difluorobutyl substituent at the P1 position, whereas the majority of covalent SARS-CoV-2 3CLPro inhibitors—including nirmatrelvir and ensitrelvir—contain an amide moiety as a glutamine mimic at this site [1]. X-ray crystallographic analysis confirms that this difluorobutyl group interacts with His163, the identical residue engaged by the amide substituents of conventional inhibitors, but through a distinct binding mechanism [2]. This structural differentiation correlates with improved solubility and absorption properties that support unboosted pharmacokinetics and an acceptable projected human dose without ritonavir co-administration [2].

3CLPro inhibitor structure-activity relationship X-ray crystallography P1 glutamine mimic

Pan-Coronavirus Antiviral Spectrum

MK-7845 exhibits nanomolar in vitro potency against MERS-CoV 3CLPro in addition to activity against a panel of clinical SARS-CoV-2 subvariants [1]. In K18-hDDP4 transgenic mice infected with MERS-CoV, orally administered MK-7845 achieved a >6 log reduction in lung viral burden [2]. In contrast, nirmatrelvir's clinically validated antiviral spectrum is restricted to SARS-CoV-2, with no published evidence of MERS-CoV activity in either in vitro or in vivo models [3].

pan-coronavirus MERS-CoV broad-spectrum antiviral viral load reduction

Host Protease Selectivity

MK-7845 demonstrates a selectivity window of 82-fold to >1000-fold against a panel of host-cell proteases, including cathepsins, relative to its SARS-CoV-2 3CLPro IC50 . This level of host protease selectivity is consistent with the favorable safety margins expected of clinical 3CLPro inhibitors; 3CLPro itself recognizes a cleavage site (featuring a P1 glutamine residue) not utilized by human proteases [1]. The selectivity ratio was established by counter-screening MK-7845 against a panel of human proteases .

selectivity off-target host protease therapeutic index cathepsin

In Vivo Viral Burden Reduction

MK-7845, administered orally, achieved a >6 log (i.e., >1,000,000-fold) reduction in lung viral burden in transgenic mice infected with SARS-CoV-2 (K18-hACE2 model) and with MERS-CoV (K18-hDDP4 model) [1]. This magnitude of viral load reduction exceeds the threshold typically associated with clinical antiviral efficacy. While direct cross-study comparison of in vivo viral burden reduction between MK-7845 and nirmatrelvir is limited by differing experimental conditions, nirmatrelvir's published in vivo efficacy in mouse SARS-CoV-2 models shows viral titer reductions in the range of 1-3 logs under varying dosing regimens [2].

in vivo efficacy viral load K18-hACE2 transgenic mouse oral dosing

MK-7845 Application Scenarios


Pan-Coronavirus Drug Discovery and Pandemic Preparedness

MK-7845 is indicated for research programs investigating broad-spectrum coronavirus antiviral agents. Its demonstrated in vitro potency against MERS-CoV 3CLPro and in vivo >6 log viral burden reduction in MERS-CoV-infected K18-hDDP4 mice [1] make it a suitable tool compound for comparative pan-coronavirus studies, including evaluation of resistance barrier across genetically distinct coronaviruses and structural biology investigations of 3CLPro-inhibitor binding interactions across coronavirus species.

P1-Diversified 3CLPro Inhibitor Optimization

MK-7845 serves as a reference standard for medicinal chemistry campaigns exploring non-amide P1 glutamine mimics. The compound's difluorobutyl P1 substituent, validated by X-ray crystallography to interact with His163 [2], provides a structural template distinct from the amide-containing P1 motifs of nirmatrelvir and ensitrelvir. This application scenario includes structure-guided lead optimization, SAR expansion around P1 modifications, and co-crystallization studies with 3CLPro variants and resistance mutants.

Unboosted 3CLPro Inhibitor In Vivo Pharmacology & PK

MK-7845 is appropriate for in vivo efficacy and PK/PD modeling studies requiring an orally bioavailable 3CLPro inhibitor that does not require pharmacokinetic boosting with ritonavir. The compound's reported acceptable projected human dose with unboosted pharmacokinetics, attributed to favorable solubility and absorption conferred by the difluorobutyl substituent [2], enables preclinical research into unboosted antiviral regimens, drug-drug interaction profiling, and translational PK/PD modeling of coronavirus protease inhibitors.

Clinical Trial & Translational Reference Material

MK-7845 has advanced to phase 1 clinical trials following GMP production and delivery . This development stage makes the compound suitable for procurement as a reference standard for bioanalytical method development and validation, as a control compound for SARS-CoV-2 and MERS-CoV antiviral screening assays, and as a comparator for evaluating next-generation 3CLPro inhibitors in preclinical development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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